molecular formula C17H16Cl2F3N3O B2511763 N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-[(4-chlorophenyl)methyl]acetamide CAS No. 338406-50-1

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-[(4-chlorophenyl)methyl]acetamide

Cat. No.: B2511763
CAS No.: 338406-50-1
M. Wt: 406.23
InChI Key: RKPFRGLELLSZJP-UHFFFAOYSA-N
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Description

N-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-[(4-chlorophenyl)methyl]acetamide is a structurally complex acetamide derivative with dual substitution patterns. Its molecular formula is C₁₉H₁₈Cl₂F₃N₃O, and its molecular weight is 438.27 g/mol. The compound features:

  • A 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, which contributes to electron-deficient aromaticity and metabolic stability.
  • An ethylamino linker connecting the pyridine moiety to the acetamide core.

This compound is part of a broader class of pyridine-containing acetamides, often explored for agrochemical or pharmaceutical applications due to their tunable electronic and steric properties .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2F3N3O/c1-11(26)25(10-12-2-4-14(18)5-3-12)7-6-23-16-15(19)8-13(9-24-16)17(20,21)22/h2-5,8-9H,6-7,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPFRGLELLSZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCNC1=C(C=C(C=N1)C(F)(F)F)Cl)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-[(4-chlorophenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the pyridine ring. The pyridine ring is chlorinated and trifluoromethylated under specific conditions. The aminoethyl chain is then introduced through a nucleophilic substitution reaction. Finally, the chlorophenylmethyl acetamide moiety is attached via an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-[(4-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and trifluoromethyl sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-[(4-chlorophenyl)methyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-[(4-chlorophenyl)methyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Differences
Target Compound : N-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-[(4-chlorophenyl)methyl]acetamide C₁₉H₁₈Cl₂F₃N₃O Ethylamino linker, dual N-substitution (pyridine and benzyl) 438.27 Reference compound for comparison.
2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide C₁₁H₁₁Cl₂F₃N₃O Chloroacetamide core (no benzyl group) 341.13 Lacks the (4-chlorophenyl)methyl group; simpler structure with higher electrophilicity.
N-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide C₁₇H₁₂ClF₄N₅OS Triazolylsulfanyl group, 4-fluorophenyl substituent 437.82 Sulfur-containing linker introduces potential thiol-mediated reactivity.
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide C₁₅H₁₁Cl₂F₃N₂O Direct methylene linkage (no ethylamino spacer) 363.16 Reduced flexibility due to absence of ethylamino bridge.
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (I-1) C₁₅H₁₀ClF₆N₂OS Thioether linkage, trifluoromethylphenyl group 434.76 Thioether enhances lipophilicity but may reduce metabolic stability.

Structural and Functional Insights:

Substitution Patterns: The ethylamino linker in the target compound (vs. The dual N-substitution (pyridine and benzyl) distinguishes it from simpler analogs like , which lack the benzyl group and thus exhibit reduced steric bulk.

Electronic Effects :

  • The trifluoromethyl group on the pyridine ring enhances electron-withdrawing properties, stabilizing the aromatic system and resisting oxidative metabolism .
  • Chlorine atoms on both the pyridine and benzyl groups contribute to halogen bonding, a critical interaction in ligand-receptor recognition .

Biological Relevance: Compounds with triazolylsulfanyl groups (e.g., ) are often designed for kinase inhibition, whereas thioether-linked analogs (e.g., ) may target enzymes requiring sulfur interactions .

Biological Activity

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-[(4-chlorophenyl)methyl]acetamide, also known by its CAS number 1252100-40-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its properties, synthesis, and biological effects, drawing from diverse sources to present a comprehensive overview.

The molecular formula of the compound is C18H20ClF3N4OC_{18}H_{20}ClF_{3}N_{4}O with a molecular weight of 401 Da. Key chemical properties include:

PropertyValue
LogP3.15
Polar Surface Area (Ų)57
Heavy Atoms Count27
Rotatable Bonds Count8
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

These properties suggest a moderate lipophilicity and potential for membrane permeability, which are critical for biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with various amines under controlled conditions to yield the desired product. Advanced techniques such as continuous flow synthesis may enhance efficiency and scalability during industrial production.

The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group and pyridine ring are critical for its binding affinity, which may lead to inhibition or activation of various cellular pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that it induces apoptosis in cancer cell lines such as MCF cells. The compound exhibited significant tumor growth suppression in xenograft models involving imatinib-resistant gastrointestinal stromal tumors (GIST), indicating its therapeutic potential against resistant cancer types .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro tests against various bacterial strains demonstrated significant inhibition, particularly against Gram-positive bacteria like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The IC50 values for these strains were reported to be significantly lower than those for reference drugs, highlighting the compound's efficacy .

Other Biological Effects

Beyond anticancer and antimicrobial activities, this compound has been investigated for its effects on other biological pathways. It has shown potential in modulating signaling pathways involved in cell proliferation and apoptosis, suggesting broader applications in therapeutic contexts .

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effects on tumor growth in mice models with c-KIT mutations. Results indicated a marked reduction in tumor size compared to controls, with favorable pharmacokinetic profiles observed across species .
  • Antimicrobial Testing : In a series of experiments using the agar disc-diffusion method, the compound demonstrated potent antibacterial activity against E. coli and P. aeruginosa, with IC50 values that suggest it could be developed into a viable treatment option for bacterial infections .

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